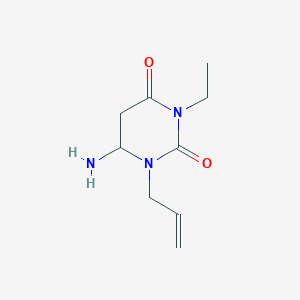
Katapyrin;Catapyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Katapyrin, also known as Catapyrin, is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has garnered attention for its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential benefits and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Katapyrin can be synthesized through several methods, including solid-phase, gas-phase, and liquid-phase reactions. Each method has its own set of reaction conditions and requirements. For instance, solid-phase reactions often require high temperatures and can produce large quantities of the compound, but may have lower purity levels . Liquid-phase methods, on the other hand, can offer more precise control over the product’s structure and purity .
Industrial Production Methods: In industrial settings, the production of Katapyrin often involves large-scale synthesis methods that prioritize efficiency and cost-effectiveness. Techniques such as hydrothermal and solvothermal synthesis are commonly used due to their ability to produce high-quality compounds in large quantities . Post-treatment and activation processes are also crucial to enhance the compound’s catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Katapyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogens for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and product quality.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Katapyrin, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Katapyrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Katapyrin exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing new applications and therapeutic uses for the compound.
Comparison with Similar Compounds
Katapyrin can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ketamine: Shares some anesthetic properties but differs in its specific molecular targets and pathways.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): While both have therapeutic applications, their mechanisms of action and target pathways are distinct.
Katapyrin’s unique properties and versatile applications make it a compound of significant interest in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in research and industry highlight its importance and potential for future developments.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-amino-3-ethyl-1-prop-2-enyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,7H,1,4-6,10H2,2H3 |
InChI Key |
JJIIXTQEICPOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(N(C1=O)CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















